N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide (Compound ID: Y044-5038) is a synthetic carbazole-indole hybrid with a molecular formula of C₂₄H₂₅N₃O₂ and a molecular weight of 387.48 g/mol . The compound features a 6-methoxy-substituted tetrahydrocarbazole core linked via an acetamide bridge to a 1-isopropylindole moiety. Its stereochemistry is reported as a racemic mixture, and it has three hydrogen bond donors and three acceptors, which may influence its pharmacokinetic profile .
Properties
Molecular Formula |
C26H29N3O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C26H29N3O2/c1-16(2)29-15-17(19-7-4-5-10-24(19)29)13-25(30)27-23-9-6-8-20-21-14-18(31-3)11-12-22(21)28-26(20)23/h4-5,7,10-12,14-16,23,28H,6,8-9,13H2,1-3H3,(H,27,30) |
InChI Key |
HKCHDCYHYNSELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include methoxybenzene, isopropylamine, and acetic anhydride. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Carbazole Derivatives with Varied Substituents
- N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide (): Substitutes the methoxy group at position 6 with fluorine and replaces the acetamide linker with a propanamide chain. Molecular formula: C₂₀H₁₉FN₃O (MW: 348.39 g/mol).
9-(4-Chlorobenzoyl)-6-methoxy-N-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide ():
Indole-Containing Analogues
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Replaces the carbazole core with a naphthalene moiety and uses a propanamide linker. Molecular formula: C₂₃H₂₃N₂O₂ (MW: 371.45 g/mol).
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (): Incorporates a benzimidazole-triazole-thiazole scaffold. Molecular formula: C₂₆H₁₈BrN₇O₂S (MW: 580.44 g/mol).
Physicochemical Properties
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound belonging to the carbazole and indole families. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C24H28N2O3
- Molecular Weight : 400.5 g/mol
Structural Representation
The structure of the compound features a tetrahydrocarbazole moiety linked to an indole derivative, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O3 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that carbazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in various cancer cell lines.
- Inhibition of Metastasis : The compound reduces migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to control groups .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is mediated through the suppression of NF-kB signaling pathways.
Neuroprotective Activity
Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
The neuroprotective effects are attributed to the compound's ability to modulate signaling pathways involved in cellular stress responses:
- Activation of Nrf2 Pathway : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant genes.
- Reduction of Reactive Oxygen Species (ROS) : It effectively reduces ROS levels in neuronal cells.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
